molecular formula C17H21N3O4 B2876837 3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021206-34-7

3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2876837
CAS No.: 1021206-34-7
M. Wt: 331.372
InChI Key: NSDROECFCJNTGL-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Electrophysiological Activity : A study by Morgan et al. (1990) discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are potent selective class III agents exhibiting potency in in vitro Purkinje fiber assays. This indicates the potential of similar benzamide compounds in cardiac applications (Morgan et al., 1990).

  • Antibiotic Synthesis : Hanaya and Itoh (2010) describe the efficient synthesis of antibiotic SF-2312 using a benzamide compound. This process involves a series of reactions starting from ethyl diethoxyphosphorylacetate, highlighting the role of benzamides in the synthesis of antibiotics (Hanaya & Itoh, 2010).

  • Melanoma Cytotoxicity : Wolf et al. (2004) explore benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma cells. Their research shows enhanced toxicity against melanoma cells compared to the parent chlorambucil itself (Wolf et al., 2004).

  • Antibacterial Activity of Benzimidazole Derivatives : Patil et al. (2015) synthesized novel benzimidazole derivatives with antibacterial activities. These compounds showed potential in combating various bacterial strains, demonstrating the antimicrobial applications of benzamides (Patil et al., 2015).

  • Peptide Synthesis : Fan, Hao, and Ye (1996) introduced a novel organophosphorus compound used as a coupling reagent for peptide synthesis. This highlights the role of benzamide derivatives in facilitating peptide bond formation (Fan, Hao, & Ye, 1996).

  • Synthesis of Pyrazoles with Antiavian Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) developed a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).

  • Synthesis of Allelochemicals from Gramineae : Macias et al. (2006) discuss the synthesis of compounds with a benzoxazin-3(4H)-one skeleton, exhibiting properties like antimicrobial and insecticidal activities. This research underscores the agricultural utility of benzamide derivatives (Macias et al., 2006).

Properties

IUPAC Name

3,4-diethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-23-14-8-7-13(12-15(14)24-4-2)17(22)18-10-11-20-16(21)6-5-9-19-20/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDROECFCJNTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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